REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:20])[O:7][CH2:6][CH:5]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=2)[CH2:4][O:3]1.[H][H]>O1CCOCC1.[Pd]>[CH3:1][C:2]1([CH3:20])[O:7][CH2:6][CH:5]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=2)[CH2:4][O:3]1
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Name
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|
Quantity
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35 g
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Type
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reactant
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Smiles
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CC1(OCC(CO1)NC1=NC(=CC=C1[N+](=O)[O-])OC)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
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4 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixtures were filtered with suction though Celite
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Type
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WASH
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Details
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The solids were washed with 1,4-dioxane
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Type
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CUSTOM
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Details
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the combined filtrate plus washings were evaporated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
CC1(OCC(CO1)NC1=NC(=CC=C1N)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |